4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
Description
Historical Context and Evolution of Pyrimidine (B1678525) Research in Organic and Medicinal Chemistry
The journey of pyrimidine chemistry began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved by Grimaux in 1879, who prepared barbituric acid. wikipedia.org The term "pyrimidine" itself was coined by Pinner in 1884, combining "pyridine" and "amidine" to reflect its structural characteristics. umich.edu The discovery of pyrimidine bases in nucleic acids by Albrecht Kossel and Albert Neumann in 1893 was a pivotal moment, cementing the biological importance of this class of compounds. studysmarter.co.uk Early research focused on understanding the fundamental structure and reactivity of these molecules. Over the years, the field has evolved dramatically, with research expanding from basic synthesis to the development of complex, functionalized pyrimidine derivatives with significant therapeutic potential. tandfonline.com
Broader Role of Pyrimidine Scaffolds in Modern Drug Discovery and Agrochemical Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comnih.gov Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govnih.gov For example, they are key components in drugs targeting kinases, proteases, and other enzymes involved in disease processes. mdpi.com
In the agrochemical sector, pyrimidine derivatives are crucial for crop protection. researchgate.netabcr.com They are utilized as active ingredients in herbicides, fungicides, and insecticides. researchgate.netabcr.comepa.gov For instance, anilino-pyrimidines act as fungicides by inhibiting the synthesis of the amino acid methionine in fungi, thereby preventing their growth on plants. abcr.com The structural versatility of the pyrimidine ring allows for the development of selective herbicides that target specific weeds, contributing to increased agricultural productivity. epa.govnih.gov
Strategic Positioning of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE within Multifunctionalized Pyrimidine Systems
This compound (CAS No. 89784-02-1) is a strategically important molecule within the vast family of pyrimidine derivatives. thsci.com Its structure is characterized by three different functional groups attached to the pyrimidine core: a chloro group at position 4, an ethoxy group at position 6, and a primary amine at position 2. This trifunctional nature makes it a highly versatile building block in organic synthesis.
The chlorine atom at the C4 position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. The ethoxy group at C6 influences the molecule's lipophilicity and electronic properties. The amino group at C2 provides a site for hydrogen bonding and can participate in various chemical reactions.
This specific arrangement of functional groups allows for sequential and regioselective reactions, making this compound a valuable intermediate in the synthesis of more complex, highly functionalized pyrimidine derivatives. These derivatives are explored for their potential as active pharmaceutical ingredients and agrochemicals, serving as crucial scaffolds in the development of new anticancer, antiviral, and antimicrobial agents.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89784-02-1 | thsci.com |
| Molecular Formula | C₆H₈ClN₃O | thsci.com |
| Molecular Weight | 173.60 g/mol | thsci.com |
| InChI Key | HXJZQGOWSYPWAB-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-ethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZQGOWSYPWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396684 | |
| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-02-1 | |
| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for 4 Chloro 6 Ethoxy 2 Pyrimidinamine
Established Synthetic Routes and Reaction Principles
The construction of 4-chloro-6-ethoxy-2-pyrimidinamine is primarily achieved through the strategic functionalization of halogenated pyrimidine (B1678525) precursors. The inherent electronic properties of the pyrimidine ring dictate the reaction pathways, with nucleophilic aromatic substitution serving as the principal transformation.
Nucleophilic Aromatic Substitution Reactions in Pyrimidine Synthesis
The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org This electron deficiency is a consequence of the presence of two electronegative nitrogen atoms within the six-membered ring, which withdraw electron density. This effect makes the carbon atoms of the ring, particularly at the C-2, C-4, and C-6 positions, electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org Consequently, nucleophilic aromatic substitution (SNAr) is a highly favored and facile reaction for pyrimidines, in contrast to electrophilic substitution, which is more difficult. wikipedia.org
The SNAr mechanism is the most frequently utilized method for the synthesis of pyrimidine diamines and other substituted pyrimidines, typically starting from di- or trichloropyrimidines. thieme-connect.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of good leaving groups, such as halogens, at the C-2, C-4, or C-6 positions facilitates this reaction.
Regioselectivity and Stereoselectivity in the Functionalization of Halogenated Pyrimidines
When multiple halogen atoms are present on the pyrimidine ring, the regioselectivity of the substitution becomes a critical factor. The reactivity of the different positions on the pyrimidine ring generally follows the order C-4(6) > C-2 >> C-5. acs.org This preferential reactivity is attributed to the superior stability of the Meisenheimer intermediate formed during nucleophilic attack at the C-4 or C-6 position. Attack at C-4 allows the negative charge to be delocalized over both ring nitrogen atoms, resulting in a more stable para-quinoid-like intermediate. acs.org In contrast, attack at the C-2 position leads to an ortho-quinoid-like intermediate where the charge is delocalized over only one nitrogen atom, which is less favorable. acs.org
This inherent regioselectivity allows for the sequential and controlled replacement of halogen atoms. For instance, in the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide, substitution occurs exclusively at one of the chloro positions (C-4 or C-6) to yield a single mono-displaced product, demonstrating high regioselectivity. mdpi.comresearchgate.net By carefully choosing reaction conditions and the order of nucleophilic additions, chemists can selectively install different functional groups at specific positions on the pyrimidine core, which is fundamental to synthesizing asymmetrically substituted compounds like this compound.
Role of Alkoxide Reagents in Ethoxy Group Introduction
Alkoxide reagents, such as sodium ethoxide (NaOEt), are potent nucleophiles commonly employed to introduce alkoxy groups onto aromatic rings via the SNAr mechanism. mdpi.comchemrxiv.org In the synthesis of ethoxy-substituted pyrimidines, the ethoxide ion attacks an electron-deficient carbon atom bearing a halogen, leading to the displacement of the halide ion and the formation of an ether linkage.
The reaction of a dichloropyrimidine with sodium ethoxide can be finely tuned to achieve monosubstitution. For example, treating 4,6-dichloro-2-(methylthio)pyrimidine with one equivalent of sodium ethoxide in ethanol at room temperature leads to the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield. mdpi.comresearchgate.net The use of a non-toxic solvent like ethanol and mild reaction conditions makes this a practical and efficient method for introducing the ethoxy group regioselectively. mdpi.com
| Reagent | Substrate | Product | Conditions | Yield | Source |
| Sodium Ethoxide (EtONa) | 4,6-dichloro-2-(methylthio)pyrimidine | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethanol (EtOH), ~20 °C, 2h | 89% | mdpi.comresearchgate.net |
Precursor Chemistry and Reaction Pathways
The synthesis of this compound logically begins with a precursor that allows for the sequential and regioselective introduction of the three distinct functional groups. Dichloropyrimidine intermediates are ideal starting points for this synthetic strategy.
Derivatization from Dichloropyrimidine Intermediates
The synthesis would then proceed via two sequential SNAr reactions:
Introduction of the Ethoxy Group: The first step involves a regioselective reaction with one equivalent of sodium ethoxide. Due to the higher reactivity of the C-4 and C-6 positions, the ethoxide will displace one of the chlorine atoms to yield the intermediate 2-amino-4-chloro-6-ethoxypyrimidine.
Retention of the Chloro Group: The second chlorine atom at the remaining C-4 or C-6 position is retained by controlling the stoichiometry of the nucleophile. The introduction of the first substituent can sometimes deactivate the ring towards further substitution, making the second substitution require harsher conditions. thieme-connect.com This allows for the isolation of the monosubstituted product.
| Precursor | Reaction Step | Reagents | Product |
| 2-Amino-4,6-dichloropyrimidine | Ethoxylation | 1. eq. Sodium Ethoxide | This compound |
Strategies for Amine Group Incorporation at the C-2 Position
There are two primary strategies for incorporating the amino group at the C-2 position of the pyrimidine ring. nih.gov
The first and often more efficient method involves constructing the pyrimidine ring with the 2-amino group already in place. nih.gov This is typically achieved through a condensation reaction between a 1,3-dielectrophile (like a β-dicarbonyl compound) and a reagent containing the N-C-N moiety. When guanidine is used as the N-C-N component, a 2-aminopyrimidine is formed directly. wikipedia.orgnih.gov This approach is highly effective for producing 2-aminopyrimidines that can then be further functionalized, such as the halogenation to produce 2-amino-4,6-dichloropyrimidine.
A second strategy involves the direct amination of a pyrimidine precursor that has a suitable leaving group at the C-2 position. However, this method can be less efficient because the C-2 position is generally less reactive towards nucleophilic attack than the C-4 and C-6 positions. nih.govacs.org More recent developments have led to synthetic platforms for the site-selective C-H functionalization and amination of pyrimidines at the C-2 position, offering modern alternatives to classical methods. researchgate.netresearchgate.net
| Strategy | Description | Key Reagents |
| Ring Formation/Condensation | Building the pyrimidine ring with the 2-amino group pre-installed. | Guanidine, β-dicarbonyl compound |
| Nucleophilic Substitution | Replacing a leaving group (e.g., chlorine) at the C-2 position with an amine. | Pyrimidine with C-2 leaving group, Amine nucleophile |
| C-H Functionalization | Direct conversion of a C-H bond at the C-2 position to a C-N bond. | Pyrimidine, Aminating agents |
Optimization of Synthetic Conditions and Yield Enhancement
The efficient synthesis of substituted pyrimidines, such as this compound, is highly dependent on the careful optimization of reaction conditions. Key parameters including solvent choice, temperature regulation, and the selection of reagents and catalysts play a crucial role in maximizing product yield, purity, and process efficiency. Research into the synthesis of this compound and structurally related analogues has focused on refining these factors to achieve selective reactions and environmentally benign processes.
The selection of an appropriate solvent and the precise control of reaction temperature are fundamental to the successful synthesis of 2-amino-4-chloro-6-alkoxypyrimidines. The solvent not only facilitates the interaction between reactants but also influences reaction rates and the solubility of intermediates and final products, which is critical for both the reaction progress and the final isolation steps.
A patented method for preparing 2-amino-4-chloro-6-alkoxypyrimidines involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide. google.com This process highlights the effective use of polar aprotic solvents, such as acetone or dimethylformamide (DMF). google.comgoogle.com Temperature control is critical throughout the reaction. For instance, in one iteration of the process using sodium methoxide (B1231860) in acetone, the reagent is added dropwise at a controlled temperature of 17°C. google.com Following the initial addition, the mixture is stirred and then gently heated to 30°C for a period of two hours to ensure the reaction proceeds to completion. google.com This two-stage temperature profile—a lower temperature for the initial nucleophilic attack to control reactivity and a subsequent higher temperature to drive the reaction forward—is a key optimization strategy. google.com This method is designed to produce high yields and purity in an economically and environmentally favorable manner. google.com
Table 1: Optimized Conditions for the Synthesis of 2-Amino-4-chloro-6-alkoxypyrimidines. google.comgoogle.com
The importance of solvent and temperature is further illustrated in the synthesis of the closely related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. An optimized procedure utilizes ethanol (EtOH) as the solvent and sodium ethoxide (EtONa) as the reagent. mdpi.comresearchgate.net The reaction proceeds smoothly at approximately 20°C for 2 hours, resulting in an exclusive mono-substitution product with a high yield of 89%. mdpi.comresearchgate.net This modern approach contrasts with a previously reported method that used dry dimethylformamide (DMF) as the solvent and required heating at 70°C overnight. mdpi.com The use of ethanol, a less toxic solvent, combined with milder temperature conditions, represents a significant improvement, making the process more suitable for regioselective synthesis and industrial application. mdpi.com
Table 2: Comparison of Synthetic Conditions for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.comresearchgate.net
Understanding the solubility of the pyrimidine core in different solvents is also essential for optimization. Studies on 2-amino-4-chloro-6-methoxypyrimidine in binary solvent mixtures, such as aqueous-ethanol and aqueous-acetone, show how solubility varies with solvent composition and temperature. doi.org This data is invaluable for selecting conditions that keep reactants in solution and allow for efficient crystallization of the final product upon cooling or solvent modification.
Beyond solvent and temperature, the choice of reagents and the use of catalysts are pivotal for enhancing yield and selectivity. In the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines from 2-amino-4,6-dichloropyrimidine, careful control of the stoichiometry of the alkali metal alkoxide is a key aspect of reagent optimization. google.com Using a limited amount of the alkoxide ensures that only one of the two chlorine atoms on the pyrimidine ring is substituted, preventing the formation of undesired di-alkoxy byproducts and simplifying purification. google.com
For C-N bond formation, which can be challenging under standard nucleophilic substitution conditions, catalytic methods are often employed. Palladium (Pd)-catalyzed amination is a well-established strategy for the synthesis of aminopyrimidines. researchgate.net These reactions, often employing Pd(0) complexes with specific ligands like BINAP, can facilitate the amination of chloropyrimidines under conditions where non-catalytic reactions might fail or require harsh temperatures, leading to byproducts. researchgate.netnih.gov
Other catalytic systems have also proven effective. For the synthesis of 2-amino-4,6-dimethoxypyrimidine, a Lewis acidic ionic liquid catalyst (Et3NHCl-2ZnCl2) has been shown to significantly increase the reaction rate, achieving a 94.8% yield at a mild temperature of 50°C. researchgate.net In other related heterocyclic systems, simple acid catalysis using HCl has been shown to effectively promote the amination of chloropyrrolopyrimidines, demonstrating that even basic catalysts can have a profound impact on reaction efficiency. preprints.org
Chemical Reactivity and Derivatization Strategies for 4 Chloro 6 Ethoxy 2 Pyrimidinamine
Nucleophilic Transformations of the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring, amplified by the presence of two nitrogen atoms and a chlorine substituent, renders it susceptible to nucleophilic attack. The three functional groups on the 4-chloro-6-ethoxy-2-pyrimidinamine scaffold exhibit distinct reactivities, which can be selectively exploited to achieve desired chemical modifications.
Substitution Reactions at the C-4 Chlorine Atom
The chlorine atom at the C-4 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing effects of the adjacent ring nitrogens, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. A variety of nucleophiles can readily displace the chloride, providing a straightforward route to a diverse array of 4-substituted-6-ethoxy-2-aminopyrimidines.
Common nucleophiles employed in this transformation include:
Amines: Reaction with primary and secondary amines leads to the formation of the corresponding 4-amino-6-ethoxy-2-pyrimidinamine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.
Thiols: Thiolates, generated from thiols and a base, are effective nucleophiles for the displacement of the C-4 chlorine, yielding 4-thioether-substituted pyrimidines. These reactions are valuable for introducing sulfur-containing functionalities.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can also displace the chlorine atom, although the existing ethoxy group at C-6 might lead to exchange reactions under certain conditions.
The general reactivity of chloropyrimidines in SNAr reactions is well-established, and this principle is directly applicable to this compound, making it a valuable precursor for creating libraries of compounds with diverse functionalities at the C-4 position.
Table 1: Nucleophilic Substitution Reactions at the C-4 Position
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Primary/Secondary Amines | 4-Amino-6-ethoxy-2-pyrimidinamine derivatives | Solvent (e.g., EtOH, DMF), often with a base (e.g., Et3N, K2CO3) |
| Thiols (as thiolates) | 4-(Alkyl/Aryl)thio-6-ethoxy-2-pyrimidinamine derivatives | Base (e.g., NaH, NaOEt) in a suitable solvent |
| Alkoxides | 4,6-Dialkoxy-2-pyrimidinamine derivatives | Alkoxide in the corresponding alcohol |
Chemical Modifications Involving the C-6 Ethoxy Moiety
The ethoxy group at the C-6 position is generally more stable than the C-4 chloro group towards nucleophilic attack. However, it is not entirely inert and can undergo chemical modification under specific conditions. One notable reaction is its hydrolysis to a hydroxyl group under acidic conditions. This transformation converts the 6-ethoxy-pyrimidinamine into a 6-hydroxypyrimidinamine, which can exist in tautomeric equilibrium with the corresponding pyrimidin-6(1H)-one. This opens up further avenues for derivatization, such as O-alkylation or conversion to a new leaving group.
Reactivity of the C-2 Amine Group and its Derivatives
The 2-amino group of this compound is a nucleophilic center and can undergo a variety of reactions typical for primary amines. These include:
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for introducing a wide range of functional groups and for modulating the electronic properties of the pyrimidine ring.
Alkylation: While direct N-alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products, it is a feasible transformation under appropriate conditions.
Formation of Schiff Bases: Condensation with aldehydes and ketones can yield imines (Schiff bases), which can be further reduced to secondary amines.
The reactivity of the 2-amino group allows for the extension of the molecular scaffold and the introduction of additional points of diversity.
Cross-Coupling Reactions for Advanced Scaffold Decoration
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for such transformations. The C-4 chlorine atom serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and other elaborately substituted pyrimidine structures.
Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. orgsyn.org this compound is a suitable electrophilic partner for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position. mdpi.comnih.gov
A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a boronic acid or boronic ester in a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction is generally tolerant of a wide range of functional groups, making it a highly versatile method for scaffold decoration.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid or ester | 4-Aryl/Heteroaryl-6-ethoxy-2-pyrimidinamine | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals can also be employed to mediate cross-coupling reactions involving chloropyrimidines. Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a powerful alternative, often exhibiting different reactivity and selectivity profiles compared to their palladium counterparts. These reactions can be particularly useful for coupling with organometallic reagents that are less reactive in palladium-catalyzed systems.
While specific examples with this compound are not extensively documented in publicly available literature, the general principles of these reactions are applicable. The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired transformation with high efficiency and selectivity.
Formation of Fused Pyrimidine Systems and Polycyclic Derivatives
The strategic arrangement of reactive sites in this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of great interest in pharmaceutical research due to their diverse biological activities. The primary strategies for constructing these fused rings involve intramolecular cyclization or intermolecular condensation reactions, often leveraging the reactivity of the amino and chloro groups.
While direct examples of cyclization starting from this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a strong indication of its synthetic potential. For instance, a closely related compound, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to undergo condensation reactions to yield polycyclic systems. mdpi.com This suggests that this compound could similarly be employed in the synthesis of fused pyrimidines such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. wuxiapptec.com
One common approach involves the reaction of the 2-amino group with a bifunctional reagent, followed by an intramolecular cyclization that displaces the C4-chloro group. For example, derivatives of 2-aminopyrimidines can be treated with reagents like diethyl ethoxymethylenemalonate, which can lead to the formation of a pyrimido[1,2-a]pyrimidine ring system.
Furthermore, the synthesis of pyrrolo[2,3-d]pyrimidines, another important class of fused heterocycles, often commences with a substituted chloropyrimidine. nih.govarkat-usa.org In a typical synthetic route, the chloro group at the C4 position is displaced by an appropriate amine, followed by subsequent reactions to construct the fused pyrrole (B145914) ring. The presence of the ethoxy and amino groups on the pyrimidine ring of this compound can influence the reactivity and outcome of these cyclization strategies.
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and regioselectivity of this compound are intricately governed by the electronic properties of its three key substituents: the chloro, ethoxy, and amino groups.
The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the nitrogen atoms. The chloro group at the C4 position further enhances the electrophilicity of this carbon, making it a prime target for nucleophilic aromatic substitution (SNAr) reactions. This is a common and synthetically useful reaction for this class of compounds.
In many dichloropyrimidine systems, nucleophilic attack preferentially occurs at the C4 position. However, the presence of a strong electron-donating group at the C6 position, such as an ethoxy or amino group, can alter this selectivity. wuxiapptec.com Computational studies on related systems have shown that an electron-donating substituent at C6 can increase the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at C4, making it less favorable for nucleophilic attack and in some cases, directing the substitution to the C2 position. wuxiapptec.com
A practical example of this regioselectivity is observed in the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide. The reaction proceeds exclusively at one of the chloro-substituted positions to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the directing influence of the substituents. mdpi.comresearchgate.netresearchgate.net
The relative reactivity of different nucleophiles also plays a crucial role. Kinetic studies on the nucleophilic substitution of chloropyrimidines have provided insights into the rates of these reactions. zenodo.org The nature of the incoming nucleophile, the solvent, and the reaction temperature can all influence the outcome and selectivity of the substitution.
The following table summarizes the expected influence of the substituents on the reactivity of the different positions of the pyrimidine ring in this compound.
| Position | Substituent | Electronic Effect | Influence on Reactivity |
| 2 | -NH2 | Electron-donating | Activates the ring towards electrophilic attack (if possible), can direct nucleophilic attack to other positions. |
| 4 | -Cl | Electron-withdrawing | Activates the C4 position for nucleophilic aromatic substitution (SNAr). |
| 5 | -H | Neutral | The C5 position can be activated for substitution by the adjacent electron-donating ethoxy group. |
| 6 | -OC2H5 | Electron-donating | Activates the ring, can influence the regioselectivity of nucleophilic substitution. |
This complex interplay of substituent effects makes this compound a versatile tool for synthetic chemists, allowing for the selective functionalization of the pyrimidine core to generate a diverse array of complex molecules.
Biological and Pharmacological Research Applications of 4 Chloro 6 Ethoxy 2 Pyrimidinamine and Its Analogs
Comprehensive Assessment of Biological Activities of Pyrimidine (B1678525) Derivatives
The inherent chemical properties of the pyrimidine ring system have endowed its derivatives with a broad spectrum of biological activities. Extensive research has demonstrated their potential in various therapeutic areas, from fighting infectious diseases to combating cancer and inflammation.
Anti-infective Research: Antimicrobial, Antiviral, and Antifungal Efficacy
The quest for novel anti-infective agents is a perpetual challenge in the face of growing antimicrobial resistance. Pyrimidine derivatives have shown considerable promise in this arena. The structural resemblance of the pyrimidine nucleus to the building blocks of nucleic acids allows these compounds to interfere with essential microbial processes.
Antimicrobial Activity:
Derivatives of 2-aminopyrimidine, the core of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE, have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a series of novel pyrimidinone and oxazinone derivatives synthesized from a related precursor, 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated significant antimicrobial activity against a panel of bacteria and fungi. nih.govmdpi.comnih.gov Several of these synthesized compounds exhibited potent antibacterial and antifungal effects, with activities comparable to standard drugs like streptomycin and fusidic acid. nih.govmdpi.comnih.gov
| Compound Type | Organism | Activity | Reference |
| Pyrimidinone Derivatives | Bacteria & Fungi | Good antibacterial and antifungal activities | nih.govmdpi.comnih.gov |
| Oxazinone Derivatives | Bacteria & Fungi | Good antibacterial and antifungal activities | nih.govmdpi.comnih.gov |
Antiviral and Antifungal Efficacy:
The broader class of pyrimidine derivatives has a well-established history in antiviral therapy, with nucleoside analogs being a cornerstone of HIV and hepatitis treatment. nih.govfrontiersin.orgresearchgate.net Research into non-nucleoside pyrimidine derivatives continues to uncover new antiviral and antifungal leads. While specific studies on the antiviral and antifungal activity of this compound are limited in the reviewed literature, the known anti-infective potential of the pyrimidine scaffold suggests that this compound and its analogs are worthy candidates for further investigation in this area. nih.gov
Anticancer and Antitumor Investigations
The development of targeted cancer therapies is a major focus of modern drug discovery. Pyrimidine derivatives have been extensively investigated for their anticancer properties, with several pyrimidine-based drugs currently in clinical use. nih.govnih.govsigmaaldrich.com The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govnih.gov
Analogs of this compound have shown promise as anticancer agents. For instance, a study on (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine, a structurally related compound, indicated its potential as an anticancer agent by modulating pathways related to DNA synthesis and repair, thereby influencing cell proliferation and apoptosis. A series of 2-substituted aniline pyrimidine derivatives were synthesized and evaluated as potent dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors. mdpi.com Furthermore, novel pyrimidine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov
| Derivative Class | Cancer Cell Line | Observed Effect | Reference |
| (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine | - | Modulation of DNA synthesis and repair pathways | |
| 2-Substituted Aniline Pyrimidines | Various | Dual inhibition of Mer and c-Met kinases | mdpi.com |
| Novel Pyrimidine Derivatives | HCT-116, MCF-7, HEPG-2 | Cytotoxic activity | nih.gov |
Anti-inflammatory and Immunomodulatory Studies
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have been investigated for their anti-inflammatory and immunomodulatory effects. nih.govresearchgate.netresearchgate.net A significant mechanism underlying their anti-inflammatory action is the inhibition of enzymes involved in the production of pro-inflammatory mediators. nih.govnih.govnih.govresearchgate.netresearchgate.net
Substituted pyrimidine derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.govresearchgate.netresearchgate.net A study on novel pyrimidine derivatives demonstrated their ability to selectively inhibit COX-2 and reduce the production of reactive oxygen species in an inflammatory cell model, suggesting their potential as anti-inflammatory agents with a favorable safety profile. nih.govresearchgate.netresearchgate.net Furthermore, a series of substituted pyridine derivatives derived from 2-chloro-6-ethoxy-4-acetylpyridine exhibited potent anti-inflammatory activities in animal models, which was attributed to the reduction of prostaglandin (B15479496) E2 (PGE2) levels through COX-1 inhibition. researchgate.net
Exploration of Other Pharmacological Potentials
The versatility of the pyrimidine scaffold extends beyond anti-infective, anticancer, and anti-inflammatory applications. Researchers have explored its potential in a variety of other therapeutic areas.
Antidiabetic Activity: Pyrimidine derivatives have emerged as promising candidates for the development of novel antidiabetic agents. nih.govnih.govnih.govfrontiersin.org Studies have shown that certain pyrimidine derivatives can act as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby helping to control postprandial blood glucose levels. nih.gov Other derivatives have demonstrated the ability to inhibit dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. frontiersin.org
Antimalarial Activity: The fight against malaria has also benefited from research into pyrimidine-based compounds. nih.govfrontiersin.orgresearchgate.netmdpi.comacs.org Pyrimidine derivatives can interfere with essential metabolic pathways in the Plasmodium parasite, the causative agent of malaria. nih.govfrontiersin.orgresearchgate.net For example, novel 4-aminoquinoline-pyrimidine hybrids have shown significant antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. mdpi.comacs.org
Central Nervous System (CNS) Activity: The pyrimidine nucleus is present in various compounds that exhibit activity within the central nervous system. mdpi.comnih.govnih.govmdpi.commdpi.com Research has explored the potential of pyrimidine derivatives as anticonvulsant and antidepressant agents, among other CNS applications. mdpi.comnih.govmdpi.commdpi.com
Elucidation of Molecular Mechanisms of Action and Target Identification
Understanding the molecular mechanisms by which a compound exerts its therapeutic effects is crucial for its development as a drug. Research on this compound analogs and other pyrimidine derivatives has focused on identifying their specific molecular targets, particularly enzymes involved in disease pathogenesis.
Enzyme Inhibition Studies
Kinases (e.g., CDK2):
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This makes them attractive targets for anticancer drug development. Several studies have identified 2-aminopyrimidine derivatives as potent inhibitors of CDKs, particularly CDK2. nih.govnih.govnih.govfrontiersin.orgnih.govmdpi.comnih.govnih.govrsc.org For example, (4-pyrazolyl)-2-aminopyrimidines have been discovered as a potent and selective class of CDK2 inhibitors. nih.gov The binding of these inhibitors to the ATP-binding pocket of CDK2 prevents its phosphorylation activity, leading to cell cycle arrest and apoptosis in cancer cells.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LOX):
As mentioned in the anti-inflammatory section, mPGES-1 and 5-LOX are critical enzymes in the biosynthesis of pro-inflammatory lipid mediators (prostaglandins and leukotrienes, respectively). Inhibition of these enzymes is a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. frontiersin.orgresearchgate.netnih.govnih.govacs.orgacs.orgmdpi.com Research has shown that certain pyrimidine derivatives can act as dual inhibitors of mPGES-1 and 5-LOX. nih.govnih.govmdpi.com These compounds effectively reduce the production of both PGE2 and leukotrienes, thereby dampening the inflammatory response.
| Enzyme Target | Compound Class | Therapeutic Potential | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | (4-Pyrazolyl)-2-aminopyrimidines | Anticancer | nih.gov |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Pyrimidine derivatives | Anti-inflammatory | frontiersin.orgresearchgate.netnih.govnih.govacs.orgacs.orgmdpi.com |
| 5-Lipoxygenase (5-LOX) | Pyrimidine derivatives | Anti-inflammatory | nih.govnih.govmdpi.com |
Protein-Ligand Interaction Profiling
The 2-aminopyrimidine scaffold, a core component of this compound, is a well-established "hinge-binding" motif, particularly in the development of protein kinase inhibitors. biorxiv.org This structural feature is crucial for the specific recognition and inhibition of kinases, which are key regulators of cellular processes.
Computational and experimental studies on numerous 2-aminopyrimidine analogs have elucidated a common binding mode within the ATP-binding pocket of various kinases. The defining interaction is a bidentate hydrogen bond formed between the exocyclic amino group and the pyrimidine N1 atom with the backbone amide of a conserved residue in the kinase hinge region. researchgate.net For instance, in studies of 2-aminopyrimidine derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), molecular docking confirmed that the scaffold forms key hydrogen-bonding interactions with hinge region residues like Cys694 and Glu692 in FLT3. researchgate.netnih.gov
Substituents at the C4 and C6 positions, corresponding to the chloro and ethoxy groups in this compound, project into different pockets of the ATP-binding site. The C4 substituent often points towards the solvent-exposed region, while the C6 substituent can access deeper hydrophobic pockets. The nature of these substituents is critical for modulating the potency and selectivity of the inhibitor. Molecular modeling of pyrimidine derivatives has shown that hydrophobic interactions play a significant role in stabilizing the ligand-protein complex. nih.govnih.gov For example, in β-glucuronidase inhibitors, hydrophobic interactions with residues like Leu361 were found to be important for activity. nih.gov
Table 1: Typical Protein-Ligand Interactions for the 2-Aminopyrimidine Scaffold
| Interaction Type | Molecular Feature | Target Protein Residues (Examples) | Significance |
|---|---|---|---|
| Hydrogen Bonding | 2-Amino Group & Pyrimidine N1 | Hinge Region Backbone (e.g., Cys) | Anchors the inhibitor in the ATP-binding site. researchgate.net |
| Hydrophobic Interactions | Pyrimidine Ring | Hydrophobic residues (e.g., Leu, Val, Phe) | Enhances binding affinity and stability. nih.gov |
Investigations into DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic nature of the pyrimidine ring suggests a potential for its derivatives to act as DNA intercalating agents. wikipedia.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to cellular apoptosis and is a mechanism of action for several anticancer drugs. wikipedia.org This interaction can disrupt DNA replication and transcription, ultimately inhibiting the proliferation of rapidly dividing cancer cells.
Furthermore, DNA intercalators can function as topoisomerase II inhibitors. wikipedia.org Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes. wikipedia.org Topoisomerase II inhibitors stabilize the transient complex between the enzyme and DNA, leading to double-strand breaks that are cytotoxic to cancer cells. nih.gov
Research on 2,4,6-trisubstituted pyrimidine derivatives has identified them as a class of topoisomerase II inhibitors. nih.gov In one study, several analogs demonstrated significant in vitro inhibitory activity against the topoisomerase II enzyme from the filarial parasite Setaria cervi. nih.gov Molecular docking studies of other novel pyrimidine derivatives have supported their potential to both intercalate into DNA and inhibit topoisomerase IIα. nih.gov These computational models suggest that the pyrimidine ring can engage in π–π stacking interactions with DNA bases like cytosine, thymine, and guanine, which is characteristic of an intercalative binding mode. nih.gov
Modulation of Efflux Pumps (e.g., P-glycoprotein)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a primary cause. wikipedia.orgscilit.com P-gp is a membrane transporter that actively pumps a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and effectiveness. wikipedia.org Compounds that can inhibit or modulate the function of P-gp are therefore of great interest as adjuvants in cancer therapy to reverse MDR. nih.govresearchgate.net
Recent studies have indicated that certain pyrimidine derivatives possess the ability to modulate P-gp activity. In an investigation of novel pyrimidine compounds, it was found that they exhibited a stronger influence on the P-gp activity in doxorubicin-resistant colon adenocarcinoma cells than doxorubicin itself. nih.gov This suggests that the pyrimidine scaffold could be a valuable starting point for designing P-gp modulators. The increased lipophilicity of these derivatives compared to standard drugs may enhance their interaction with the transmembrane domains of P-gp, where the drug-binding pocket is located. nih.govnih.gov
The mechanism of P-gp modulation by small molecules can be competitive, where they act as substrates and compete with anticancer drugs for efflux, or allosteric, where they bind to a different site on the transporter to inhibit its function. nih.govnih.gov The development of pyrimidine-based P-gp inhibitors could lead to agents that restore the efficacy of existing chemotherapeutic drugs in resistant tumors.
Structure-Activity Relationship (SAR) Studies for Rational Drug Design
Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity
SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. nih.gov For the this compound scaffold, the substituents at the C2, C4, and C6 positions are primary points for modification to optimize potency and selectivity.
C2 Position (Amino Group): The 2-amino group is often essential for the primary binding interaction (e.g., hinge-binding in kinases). biorxiv.org However, substitution on this amine can be tolerated and is used to modulate secondary interactions, physicochemical properties, and selectivity.
C4 Position (Chloro Group): The chlorine atom at the C4 position is a versatile handle. Its electron-withdrawing nature influences the reactivity of the pyrimidine ring. Its replacement with different groups can significantly impact potency. In the development of 2-aminopyridine-based ALK2 inhibitors, replacing a bromine atom with various aryl groups led to compounds with a wide range of potencies. semanticscholar.org The size and nature of the substituent at this position are critical for fitting into the specific sub-pocket of the target protein.
C6 Position (Ethoxy Group): The ethoxy group at the C6 position generally occupies a hydrophobic pocket. SAR studies on related heterocyclic inhibitors often show that variations in the alkyl chain length or branching of such alkoxy groups can fine-tune van der Waals interactions and improve binding affinity. Replacing the ethoxy group with other functionalities can also be used to target different regions of the protein or alter properties like metabolic stability.
Table 2: Illustrative SAR of 2-Aminopyrimidine Analogs Targeting Protein Kinases
| Compound Series | Position of Modification | Substituent Change | Effect on Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| JAK2/FLT3 Inhibitors | C4-Aniline | H → F, Cl, Me, OMe | Modulation of activity; potency sensitive to position (ortho, meta, para). | nih.gov |
| ALK2 Inhibitors | C5 (analogous to C4/C6) | Phenyl → Quinoline | Substantial decrease in potency. | semanticscholar.org |
| ALK2 Inhibitors | C3 (analogous to C4/C6) | Phenyl → Pyridine | Maintained or slightly improved potency. | semanticscholar.org |
Bioisosteric Replacements within the Pyrimidine Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles while retaining the primary biological activity. wikipedia.orgdrugdesign.org
For this compound, several bioisosteric replacements can be considered:
Chloro Group (C4): As a non-classical bioisostere, the chloro group can often be replaced by a trifluoromethyl (-CF₃) or a cyano (-CN) group. wikipedia.org These groups can mimic the steric and electronic properties of the chlorine atom. A fluorine atom is a common replacement for hydrogen but can also be considered for chlorine to modulate electronic properties and block metabolic oxidation. nih.gov
Ethoxy Group (C6): The ether oxygen can be replaced by sulfur (thioether) or a secondary amine (-NH-), which are classical bioisosteres. The entire ethoxy group could be replaced by other small alkyl groups or cyclopropyl to explore the hydrophobic pocket.
Pyrimidine Scaffold: The entire pyrimidine ring can be replaced by other bicyclic or monocyclic heteroaromatic systems in a strategy known as "scaffold hopping." nih.gov This can lead to novel chemical series with improved properties or new intellectual property. Examples of successful bioisosteric scaffolds for pyrimidine include pyridopyrimidines, purines, and pyrazolo[3,4-d]pyrimidines. nih.govmdpi.com
Table 3: Potential Bioisosteric Replacements for this compound
| Original Group | Position | Potential Bioisostere(s) | Rationale |
|---|---|---|---|
| -Cl | C4 | -F, -CF₃, -CN | Modify electronics, lipophilicity, and metabolic stability. wikipedia.orgnih.gov |
| -O-CH₂CH₃ | C6 | -S-CH₂CH₃, -NH-CH₂CH₃ | Alter hydrogen bonding potential and geometry. |
Design Principles for Enhanced Pharmacological Profiles
Based on the extensive research on 2-aminopyrimidine analogs, several key design principles emerge for developing derivatives of this compound with enhanced pharmacological profiles. nih.gov
Preserve the Core for Target Engagement: The 2-aminopyrimidine motif should be retained as the primary anchor for targets like protein kinases, ensuring the crucial hydrogen bond interactions are maintained. biorxiv.org
Optimize Substituents for Potency and Selectivity: The C4 and C6 positions should be systematically explored with diverse substituents to maximize interactions with specific sub-pockets of the target protein. This allows for the fine-tuning of potency and selectivity against other related proteins.
Incorporate Structural Rigidity: Strategies like macrocyclization, which link two substituent positions of the pyrimidine ring, can pre-organize the molecule into its bioactive conformation. This often leads to a significant increase in potency and selectivity by reducing the entropic penalty of binding. biorxiv.org
Modulate Physicochemical Properties: Substituents should be chosen not only for their binding interactions but also for their influence on properties like solubility, lipophilicity, and metabolic stability. Bioisosteric replacements are a powerful tool for this purpose. nih.gov For example, introducing polar groups can improve solubility, while replacing metabolically liable sites (e.g., with fluorine) can increase the compound's half-life. nih.govcambridgemedchemconsulting.com
Utilize Structure-Based Design: Whenever a crystal structure of the target protein is available, computational tools like molecular docking and molecular dynamics should be used to guide the design of new analogs, allowing for a more rational exploration of chemical space and prioritization of synthetic targets. nih.govmdpi.com
By applying these principles, the this compound scaffold serves as a valuable template for the rational design of novel and improved therapeutic agents.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding drug-receptor interactions.
Prediction of Ligand-Target Binding Modes and Affinities
In a notable study, a series of derivatives based on the 2-amino-4-chloro-pyrimidine scaffold, which is structurally related to 4-chloro-6-ethoxy-2-pyrimidinamine, were investigated for their potential inhibitory action against the main protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. nih.gov Molecular docking simulations were performed to predict the binding affinity and interaction modes of these compounds within the active site of the protease (PDB ID: 6LU7). nih.gov
The results indicated that several of the synthesized pyrimidine (B1678525) derivatives exhibited superior or equivalent binding affinities for the 3CLpro target compared to the control drug, Remdesivir. nih.gov One derivative, in particular, emerged as a top candidate with a binding energy of -8.12 kcal/mol and a predicted inhibition constant (Ki) of 1.11 µM. nih.gov Another promising derivative showed a binding energy of -7.83 kcal/mol and an inhibition constant of 1.83 µM. nih.gov For comparison, the standard drug Remdesivir exhibited a binding energy of -6.41 kcal/mol. nih.gov These findings suggest that the 2-amino-4-chloro-pyrimidine core structure is a viable scaffold for designing potent inhibitors of this viral protease.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| Derivative 6 | -8.12 | 1.11 µM |
| Derivative 7 | -7.83 | 1.83 µM |
| Derivative 5 | -7.06 | N/A |
| Derivative 4 | -7.03 | N/A |
| Derivative 3 | -6.61 | N/A |
| Remdesivir (Control) | -6.41 | 19.91 µM |
Data sourced from a study on 2-amino-4-chloro-pyrimidine derivatives targeting the SARS-CoV-2 main protease. nih.gov
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
A detailed analysis of the docking poses revealed key molecular interactions responsible for the stable binding of the pyrimidine derivatives within the active site of the 3CLpro enzyme. nih.gov The most potent derivative formed three hydrogen bonds with the amino acid residues Phe140 and Asn142, with bond lengths ranging from 1.98 to 3.74 Å. nih.gov
Beyond hydrogen bonding, hydrophobic interactions played a significant role in the stability of the ligand-protein complex. For the top derivative, hydrophobic interactions were observed with a host of amino acid residues, including His41, Met49, Tyr54, Leu141, His163, His164, Met165, Glu166, His172, Asp187, and Arg188. nih.gov Further analysis identified more nuanced interactions such as a pi-sulfur bond with Met165, Pi-Pi stacking with His42, and a Pi-Alkyl interaction with Met49. nih.gov The second-most potent derivative also formed crucial hydrogen bonds with Phe140 and Asn142 and engaged in hydrophobic interactions with residues like Leu141, His172, and His41. nih.gov These detailed interaction maps are vital for understanding the structural basis of inhibition and for guiding further structural modifications to enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to identify the key structural features of a molecule that are responsible for its biological activity. dovepress.com QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of activity for new, untested compounds. mdpi.comnih.gov Pharmacophore modeling, on the other hand, identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological recognition at a target site. dovepress.com
These methods are widely applied in the study of heterocyclic compounds like pyrimidine derivatives to design molecules with improved potency and selectivity. nih.gov For instance, a 3D-QSAR model can elucidate how different substituents on the pyrimidine ring influence its binding affinity to a target protein. nih.gov While these are common and powerful techniques for this class of compounds, specific QSAR or pharmacophore models focusing solely on this compound were not detailed in the available research.
In Silico ADME-Tox Prediction Methodologies for Drug Candidate Evaluation
Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity (Tox) profile. In silico ADME-Tox prediction models are essential for early-stage evaluation of drug candidates, helping to reduce costly late-stage failures. nih.gov
Predictive Models for Absorption, Distribution, Metabolism, and Excretion
For the series of 2-amino-4-chloro-pyrimidine derivatives, computational ADME properties were predicted using online tools like the SwissADME and pkCSM servers. nih.govresearchgate.net The predictions for these compounds provided several key insights. nih.gov All tested derivatives were predicted to have high gastrointestinal (GI) absorption, a crucial factor for oral drug administration. nih.govresearchgate.net Furthermore, all derivatives were assigned a bioavailability score of 0.55. nih.govresearchgate.net
Predictions for distribution indicated that most of the derivatives, with two exceptions, were likely to cross the blood-brain barrier. nih.govresearchgate.net However, most of the derivatives also showed negative logKp values, suggesting they are less permeable through the skin. nih.govresearchgate.net
Computational Toxicology Screening
Early assessment of potential toxicity is a critical step in drug development. nih.gov Computational toxicology screening of the 2-amino-4-chloro-pyrimidine derivatives was performed to predict potential liabilities. nih.gov The results were promising, indicating that none of the derivatives were likely to cause skin sensitization. nih.govresearchgate.net A crucial test for mutagenicity, the AMES toxicity test, was predicted to be negative for all derivatives, suggesting a low risk of the compounds causing DNA mutations. nih.govresearchgate.net Additionally, the maximum tolerated dose in humans was calculated, with the two most potent derivatives showing values of -0.03 and -0.018, respectively. nih.govresearchgate.net
| Property | Prediction |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier Permeability | Yes (for most derivatives) |
| Skin Permeability (logKp) | Low (Negative values) |
| AMES Toxicity (Mutagenicity) | Negative |
| Skin Sensitization | No |
Data sourced from in silico predictions for a series of 2-amino-4-chloro-pyrimidine derivatives. nih.govresearchgate.net
Advanced Analytical and Biological Methodologies in Research
Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-Chloro-6-ethoxy-2-pyrimidinamine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In the ¹H NMR spectrum, the ethoxy group protons are expected to present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (OCH₂) and a triplet for the methyl protons (CH₃). The pyrimidine (B1678525) ring possesses a single proton, which would appear as a singlet. The protons of the amine group (NH₂) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
For a closely related analog, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the ¹H NMR spectrum in CDCl₃ shows the ethoxy group's methylene protons as a quartet at approximately 4.41 ppm and the methyl protons as a triplet at around 1.37 ppm, with a coupling constant (J) of 7.1 Hz. The pyrimidine ring proton appears as a singlet at 6.37 ppm. researchgate.net It is anticipated that the chemical shifts for this compound would be in a similar range.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the ethoxy group, the substituted pyrimidine ring carbons, and the carbon attached to the chlorine atom will each have distinct chemical shifts. In the case of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the pyrimidine ring carbons appear at approximately 172.7, 169.4, and 160.2 ppm, with the carbon of the C-H bond on the ring appearing at 102.4 ppm. The ethoxy group carbons are observed around 63.3 ppm (OCH₂) and 14.2 ppm (CH₃). researchgate.net These values serve as a reliable estimate for the expected chemical shifts in this compound.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |
| ¹H (Ethoxy CH₂) | ~4.4 ppm | Quartet |
| ¹H (Ethoxy CH₃) | ~1.4 ppm | Triplet |
| ¹H (Pyrimidine CH) | ~6.4 ppm | Singlet |
| ¹H (Amine NH₂) | Variable | Broad Singlet |
| ¹³C (C-Cl) | ~160 ppm | Singlet |
| ¹³C (C-OEt) | ~172 ppm | Singlet |
| ¹³C (C-NH₂) | ~169 ppm | Singlet |
| ¹³C (Pyrimidine CH) | ~102 ppm | Singlet |
| ¹³C (Ethoxy CH₂) | ~63 ppm | Singlet |
| ¹³C (Ethoxy CH₃) | ~14 ppm | Singlet |
Advanced Mass Spectrometry Techniques (e.g., HRMS, GC-MS) for Molecular Identity and Fragmentation Pathways
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation patterns of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition with a high degree of confidence. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M). miamioh.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. mdpi.com These include:
N-H stretching vibrations from the amine group, typically appearing in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the ethoxy group and the pyrimidine ring, usually observed between 2850-3100 cm⁻¹.
C=N and C=C stretching vibrations of the pyrimidine ring, which are expected in the 1400-1600 cm⁻¹ region.
C-O stretching vibrations of the ethoxy group, typically found around 1200-1250 cm⁻¹.
C-Cl stretching vibration , which is expected to appear in the lower frequency region, generally between 600-800 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other. For instance, the symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. A comprehensive vibrational analysis often involves the use of both techniques in conjunction with theoretical calculations to assign the observed bands to specific molecular motions. ijfans.orgmdpi.com
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1600 |
| Ether (C-O) | Stretching | 1200 - 1250 |
| Chloroalkane (C-Cl) | Stretching | 600 - 800 |
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the purification, purity assessment, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of chemical compounds and for quantitative analysis. For pyrimidine derivatives, reversed-phase HPLC is a common approach. researchgate.net
A typical HPLC method for the analysis of this compound would involve a C18 stationary phase column. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The composition of the mobile phase can be optimized to achieve good separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the pyrimidine ring is a strong chromophore.
The development and validation of an HPLC method are critical to ensure its accuracy, precision, and reliability for quantitative purposes. researchgate.net This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
Table 3: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture.
The suitability of GC-MS for the analysis of this compound would depend on its volatility and thermal stability. While some pyrimidine derivatives can be analyzed by GC-MS, the presence of the polar amine group might necessitate derivatization to improve its volatility and chromatographic behavior. creative-proteomics.com If the compound is sufficiently volatile and stable, GC-MS can be an effective tool for identifying and quantifying it, as well as for detecting any volatile impurities. The mass spectrometer provides definitive identification of the eluting peaks based on their mass spectra and fragmentation patterns.
In Vitro and In Vivo Biological Assay Methodologies
The evaluation of pyrimidine derivatives, including those synthesized from this compound, involves a multi-tiered approach. This process begins with broad cellular screening and progresses to specific biochemical assays and preclinical animal models to determine efficacy and mechanism of action.
Cell Culture Models for Cytotoxicity and Anti-proliferative Studies
The initial assessment of novel pyrimidine compounds frequently involves determining their effect on cell growth and viability, particularly in the context of oncology. Anti-proliferative assays are fundamental in identifying compounds with potential as anticancer agents. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govjidps.com
Researchers utilize panels of human cancer cell lines to screen for cytotoxic or growth-inhibiting activity. A prominent example is the National Cancer Institute's NCI-60 panel, a collection of 60 different human cancer cell lines representing nine types of cancer, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. rsc.org Studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-proliferative activity against various cell lines within this panel. rsc.org
Beyond broad screening, compounds are often tested against specific cancer cell types to explore targeted efficacy. For instance, novel chromenopyrimidine derivatives have been evaluated for their in vitro cytotoxic activities against specific breast (MCF7), liver (HepG2), and lung (A549) cancer cell lines. acs.org To assess selectivity, these compounds are also tested against non-cancerous cell lines, such as the human breast epithelial line MCF-10A or the human keratinocyte line HaCaT. nih.govacs.org This comparative analysis is crucial for identifying agents that are more toxic to cancer cells than to healthy cells.
| Assay Type | Purpose | Cell Line Examples | Key Findings for Pyrimidine Derivatives |
| MTT Assay | Measures cell viability and cytotoxicity | A549 (Lung), MCF7 (Breast), HepG2 (Liver), HaCaT (Keratinocyte) | Derivatives showed strong cytotoxicity against cancer cell lines, with some exhibiting lower toxicity to non-cancerous lines. nih.govacs.org |
| NCI-60 Screen | Broad-spectrum anti-proliferative screening | Full panel of 60 human cancer cell lines | Certain derivatives exhibited significant growth inhibition against leukemia, melanoma, renal, and breast cancer cell lines. rsc.org |
| Cell Viability Assay | Assess toxicity on specific cell types | Osteoblast cells | Compounds were evaluated for toxicity to ensure that observed biological effects were not due to cell death. nih.gov |
| Proliferation Assay | Evaluate inhibition of cancer cell growth | Lapatinib-sensitive (SK-Br3) and resistant (MDA-MB-453) lines | Specific pyrimidine-based inhibitors were effective against both sensitive and drug-resistant cancer cell lines. elsevierpure.com |
Biochemical Assays for Enzyme Inhibition Kinetics and Selectivity
Following the identification of anti-proliferative activity, biochemical assays are employed to determine the specific molecular targets of the compounds. Pyrimidine derivatives are known to interact with a variety of enzymes, particularly protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Enzyme inhibition assays are performed to quantify the potency of a compound against its target, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, novel pyrimidine-based compounds have been evaluated as dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2, which are important tyrosine kinases in breast and gastric cancers. elsevierpure.com To ensure selectivity, these compounds are often screened against a panel of other kinases. elsevierpure.com
In addition to kinases, other enzymes are also investigated as potential targets.
Tubulin Polymerization: Some pyrimidine derivatives have been designed to inhibit the polymerization of tubulin, a key component of the cytoskeleton, thereby arresting cell division. acs.org X-ray crystallography can be used to confirm the direct binding of these compounds to the colchicine (B1669291) site on tubulin. acs.org
Cyclooxygenase (COX): Pyrimidine analogs have been studied for their ability to inhibit COX enzymes (e.g., COX-2), which are involved in inflammation.
Lipoxygenase (LOX): Certain pyrimidine derivatives have been identified as potent inhibitors of lipoxygenase, another enzyme linked to inflammation. nih.gov
Alkaline Phosphatase (ALP): In the context of bone diseases, the ALP activity assay is used as a primary screening tool to identify compounds that promote osteoblast differentiation and bone formation. nih.gov
| Assay Target | Assay Type | Purpose | Example Finding for Pyrimidine Derivatives |
| HER-1/HER-2 | Tyrosine Kinase Inhibition Assay | To quantify inhibitory potency against specific cancer-related kinases. | Identification of compounds with potent, selective inhibitory activity against HER-1/HER-2. elsevierpure.com |
| Tubulin | Tubulin Polymerization Assay | To determine if compounds disrupt microtubule formation, a key process in cell division. | Discovery of derivatives that bind to the colchicine site and inhibit tubulin polymerization. acs.org |
| COX-2 | Cyclooxygenase Inhibition Assay | To assess anti-inflammatory potential by measuring inhibition of prostaglandin (B15479496) synthesis. | Some pyrimidine analogs significantly suppressed COX-2 activity. |
| ALP | Alkaline Phosphatase Activity Assay | To screen for agents that promote bone formation by osteoblasts. | Identification of derivatives that significantly increase ALP activity at picomolar concentrations. nih.gov |
Standardization and Validation of Biological Activity Assays for Reproducibility
The reproducibility and reliability of biological data are paramount. To achieve this, assays must be carefully standardized and validated. Standardization involves using established protocols, well-characterized cell lines from certified sources (e.g., ATCC), and consistent experimental conditions. auctoresonline.org
Validation procedures often include the following elements:
Positive Controls: The use of a known active compound or reference drug (e.g., Medicarpin in ALP assays, Doxorubicin in cytotoxicity assays) provides a benchmark against which the activity of new compounds can be compared. acs.orgnih.gov
Negative Controls: Untreated or vehicle-treated cells are used to establish a baseline for normal cell growth and activity. nih.gov
Dose-Response Curves: Testing compounds across a range of concentrations allows for the determination of key parameters like IC₅₀ (for inhibition) or EC₅₀ (for activation), providing a more complete picture of a compound's potency. nih.gov
Statistical Analysis: Experiments are typically performed in multiple replicates (e.g., in triplicate), and the results are expressed as a mean with standard deviation or standard error to ensure the data are statistically significant. auctoresonline.org
Orthogonal Assays: Validating a primary screening hit with a secondary, mechanistically different assay confirms the biological effect. For example, a compound that shows anti-proliferative activity in a cell-based assay might be subsequently tested in a specific enzyme inhibition assay to confirm its mechanism of action.
Preclinical Pharmacological Evaluation Methods
Compounds that demonstrate promising and potent activity in in vitro assays advance to preclinical evaluation in animal models. These in vivo studies are essential for understanding a compound's pharmacological effects and pharmacokinetic profile in a whole-organism context.
For anti-cancer research, mouse xenograft models are a common methodology. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth. acs.org For instance, a pyrimidine dihydroquinoxalinone derivative demonstrated strong tumor growth inhibition in a taxane-resistant prostate cancer xenograft model. acs.org
For other therapeutic areas, different models are used. In the development of bone anabolic agents, a drill-hole injury model in mice can be used to assess the bone formation and regeneration capacity of a pyrimidine derivative in vivo. nih.gov
Pharmacokinetic (PK) studies are also a critical component of preclinical evaluation. These studies, often conducted in rats or mice, determine how a compound is absorbed, distributed, metabolized, and excreted (ADME). Key PK parameters measured include maximum concentration (Cmax), half-life (t₁/₂), clearance (CL), and oral bioavailability (F). mdpi.com Favorable pharmacokinetic properties are crucial for a compound to be considered for further development.
Emerging Research Directions and Future Prospects
Development of Novel and Efficient Synthetic Routes for 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE and its Derivatives
The synthesis of substituted pyrimidines is a mature field, yet innovation continues to drive efficiency and diversity. Traditional methods often involve the condensation of guanidines with β-dicarbonyl compounds or their equivalents. nih.gov However, these conventional approaches can be hampered by long reaction times and moderate yields. nih.gov
To overcome these limitations, modern synthetic chemistry has embraced new technologies. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times—from hours to mere minutes—while often improving yields in the creation of pyrimido[1,2-a]pyrimidine derivatives. tandfonline.comtandfonline.com Similarly, ultrasound-assisted cyclization reactions facilitate the rapid formation of 2-aminopyrimidines in under an hour. nih.gov
Current research emphasizes eco-friendly and highly efficient strategies. This includes the development of multi-component reactions (MCRs) that allow for the construction of complex, polysubstituted pyrimidines in a single step. organic-chemistry.org Catalytic systems, such as those using copper or ammonium (B1175870) iodide, enable these transformations under mild and often solvent-free conditions. organic-chemistry.org For creating diverse libraries of compounds based on a core like this compound, strategies such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are invaluable. These methods allow for the precise and modular installation of various functional groups onto the pyrimidine (B1678525) ring, which is critical for structure-activity relationship (SAR) studies. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Method | Key Features | Advantages | Typical Conditions | Ref |
|---|---|---|---|---|
| Conventional Heating | Condensation of guanidines and β-dicarbonyls | Well-established, versatile | Reflux in solvent (e.g., ethanol) for several hours | nih.gov |
| Microwave Irradiation | Use of microwave energy to accelerate reactions | Drastically reduced reaction times (minutes vs. hours), often higher yields | Microwave reactor, high temperature (e.g., 150-200°C) | tandfonline.comtandfonline.com |
| Ultrasound-Assisted | Application of ultrasonic waves to promote reaction | Short reaction times (<1 hour), improved yields | Ultrasonic bath or probe | nih.gov |
| Multi-Component | Combining three or more reactants in one pot | High atom economy, operational simplicity, rapid access to complexity | Catalysts (e.g., NH4I, Cu), often solvent-free | organic-chemistry.org |
| SNAr / Suzuki Coupling | Substitution or cross-coupling on a pre-formed ring | Modular, allows for high diversity, precise control of substitution | Base (e.g., DIPEA), Pd catalyst (for Suzuki) | nih.gov |
Identification of Undiscovered Biological Targets and Therapeutic Modalities
The structural versatility of the pyrimidine scaffold allows its derivatives to interact with a broad spectrum of biological targets, making them privileged structures in drug discovery. gsconlinepress.comnih.gov While established targets are numerous, ongoing research continues to unveil novel biological interactions and therapeutic opportunities.
A primary area of focus is in oncology, where pyrimidine-based compounds have been developed as potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Pyrimidine derivatives, as bioisosteres of adenine (B156593) (a component of ATP), can effectively compete for the ATP-binding site in the kinase domain. nih.govrsc.org This has led to the development of inhibitors against a range of oncogenic kinases, including:
Focal Adhesion Kinase (FAK) : Implicated in tumor metastasis. nih.gov
Epidermal Growth Factor Receptor (EGFR) : A key target in lung and other cancers. tandfonline.com
Ataxia Telangiectasia and Rad3-related protein (ATR) and Phosphatidylinositol 3-kinase (PI3K) : Involved in DNA damage response and cell growth pathways. nih.gov
Beyond kinases, research has identified other enzyme families as viable targets. For example, novel pyrimidine derivatives have shown inhibitory activity against carbonic anhydrases (implicated in glaucoma), cholinesterases (Alzheimer's disease), and α-glycosidase (diabetes). nih.gov A particularly novel target is the hSMG-1 kinase , which plays a dual role in nonsense-mediated RNA decay (NMD) and cellular stress responses, making it a potential target for cancer therapy. researchgate.net
A significant emerging therapeutic modality is the design of dual-target or multi-target inhibitors . This strategy aims to create single molecules that can modulate multiple disease-relevant pathways simultaneously, which may lead to enhanced efficacy, reduced potential for drug resistance, and improved safety profiles. nih.gov
Table 2: Selected Biological Targets for Pyrimidine-Based Compounds
| Target Class | Specific Target(s) | Associated Disease/Process | Therapeutic Modality | Ref |
|---|---|---|---|---|
| Kinases | FAK, EGFR, BTK, ATR, PI3K | Cancer, Inflammation | Small-molecule inhibition | nih.govtandfonline.comnih.gov |
| Metabolic Enzymes | Carbonic Anhydrase, α-Glycosidase | Glaucoma, Diabetes | Enzyme inhibition | nih.gov |
| Cholinesterases | AChE, BChE | Alzheimer's Disease | Enzyme inhibition | nih.gov |
| RNA Surveillance | hSMG-1 | Cancer | NMD pathway inhibition | researchgate.net |
| Multiple Kinases | e.g., EGFR/HER2 | Cancer | Dual-target inhibition | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Design
The process of discovering a new drug is immensely challenging, largely due to the sheer size of the chemical universe—the number of potential drug-like molecules is astronomical. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by providing powerful tools to navigate this complexity with greater speed and accuracy. mednexus.orgnih.gov
For pyrimidine-based drug design, AI/ML can be applied across the entire discovery pipeline. At the initial stages, ML models, particularly deep learning algorithms like graph neural networks, can screen vast virtual libraries of pyrimidine derivatives. astrazeneca.com These models are trained to predict a wide range of crucial properties, including binding affinity to a target, absorption, distribution, metabolism, excretion (ADMET) characteristics, and potential toxicity, without the need for time-consuming and expensive laboratory experiments. astrazeneca.comcrimsonpublishers.com
Beyond prediction, AI is enabling de novo drug design, where algorithms generate entirely new molecular structures optimized for specific properties. nih.gov This allows researchers to explore novel regions of chemical space and design pyrimidine derivatives with tailored activity and safety profiles. Furthermore, ML is proving instrumental in analyzing complex biological data. For instance, ML algorithms can integrate multi-omics data to build predictive models, such as the pyrimidine metabolism-related signature (PMRS), which has been used to forecast prognosis and immunotherapy response in lung cancer patients. nih.gov This synergy between computational power and biological data is accelerating the journey from a pyrimidine scaffold to a viable drug candidate. astrazeneca.com
Table 3: Applications of AI/ML in the Pyrimidine Drug Discovery Pipeline
| Stage | AI/ML Application | Description | Benefit | Ref |
|---|---|---|---|---|
| Target Identification | Data Mining, Pattern Recognition | Analyzing biological data (genomics, proteomics) to identify novel drug targets. | Finds new therapeutic opportunities. | crimsonpublishers.com |
| Hit Identification | Virtual Screening, Predictive Modeling | Screening massive virtual libraries to predict which compounds will be active. | Reduces time and cost of initial screening. | astrazeneca.com |
| Lead Generation | De Novo Design, Generative Models | Generating novel pyrimidine structures with desired properties. | Explores new chemical space; creates optimized molecules. | nih.gov |
| Lead Optimization | ADMET & Toxicity Prediction | Predicting pharmacokinetic and safety profiles to guide chemical modifications. | Improves success rate in preclinical stages. | astrazeneca.comcrimsonpublishers.com |
| Biomarker Discovery | Multi-Omics Integration | Building predictive models from complex datasets to stratify patients. | Enables precision medicine approaches. | nih.gov |
Exploration of Multi-Omics Data for Comprehensive Biological Profiling
To truly understand the biological impact of a compound like this compound or its derivatives, a holistic view is required. Multi-omics analysis provides this comprehensive perspective by integrating data from various biological layers, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govmdpi.com This approach allows researchers to move beyond a single data point and observe the complex interplay of molecular changes that occur when a cell or organism is exposed to a drug. mdpi.com
For pyrimidine-based compounds, multi-omics profiling can reveal the full cascade of their effects. For example, an integrated analysis of proteomics and metabolomics can identify not just the primary drug target but also the downstream alterations in metabolic pathways, such as nucleotide (purine and pyrimidine) metabolism. researchgate.net This provides a much richer understanding of the compound's mechanism of action.
A powerful application of this approach was demonstrated in a study on lung adenocarcinoma, where researchers combined multi-omics data with machine learning to create a "pyrimidine metabolism-related signature" (PMRS). nih.gov This signature, based on the expression of specific genes involved in pyrimidine metabolism, successfully predicted patient survival outcomes and their likely response to immunotherapy. nih.gov Furthermore, by using single-cell multi-omics, the study revealed that as cancer progresses, malignant epithelial cells exhibit heightened pyrimidine metabolism, highlighting the pathway's importance in the disease. nih.gov Such detailed biological profiling is essential for identifying biomarkers, understanding drug resistance, and tailoring therapies to specific patient populations. genedata.com
Table 4: Application of Different Omics Technologies in Pyrimidine Compound Profiling
| Omics Technology | Biological Layer | Information Gained | Application in Drug Development | Ref |
|---|---|---|---|---|
| Genomics | DNA | Genetic variations, mutations | Identify patient populations likely to respond to treatment | nih.gov |
| Transcriptomics | RNA | Gene expression changes | Understand changes in cellular pathways post-treatment | nih.govnih.gov |
| Proteomics | Proteins | Protein expression and modifications | Identify direct drug targets and off-targets | mdpi.comresearchgate.net |
| Metabolomics | Metabolites | Changes in metabolic pathways | Profile downstream effects and functional impact of the drug | mdpi.comresearchgate.net |
| Multi-Omics Integration | All Layers | Holistic view of biological system response | Discover biomarkers, predict treatment response, understand mechanism of action | nih.govgenedata.com |
Addressing Challenges in Pyrimidine-Based Lead Optimization and Preclinical Development
Transitioning a promising pyrimidine "hit" compound into a clinical candidate is fraught with challenges. The lead optimization and preclinical development phases are designed to systematically address these hurdles, which often relate to a compound's pharmacological and pharmacokinetic properties.
A primary challenge for pyrimidine-based kinase inhibitors is selectivity . Because many kinases share structural similarities in their ATP-binding pockets, an inhibitor designed for one kinase may inadvertently inhibit others, leading to off-target effects and potential toxicity. acs.org A key strategy to improve selectivity is the chemical modification of positions on the pyrimidine ring that project towards less conserved regions of the binding pocket, such as the gatekeeper residue. acs.org
Another significant obstacle is poor physicochemical properties , particularly low aqueous solubility. acs.org A compound that is not soluble enough cannot be effectively absorbed and distributed in the body, hindering its clinical application. Formulation science offers solutions, such as encapsulating the drug in polymer-based carriers, which can enhance solubility and enable viable oral administration. acs.org
Metabolic instability is another common drawback, where the compound is rapidly broken down by enzymes in the liver, leading to a short duration of action. acs.org Lead optimization involves iterative chemical modifications to block sites of metabolic attack without compromising the compound's potency. acs.org Finally, the emergence of drug resistance , often through mutations in the target protein, is a major clinical challenge. researchgate.net This reality drives the continuous development of next-generation inhibitors designed to be effective against these mutated targets.
Table 5: Key Challenges and Strategies in Pyrimidine Lead Optimization
| Challenge | Description | Optimization Strategy | Example | Ref |
|---|---|---|---|---|
| Poor Selectivity | Inhibitor binds to unintended off-targets (e.g., other kinases). | Modify scaffold to exploit differences in binding pockets; target non-conserved residues. | Modifying the 5-position of the pyrimidine core. | acs.org |
| Low Aqueous Solubility | Compound does not dissolve well, limiting bioavailability. | Improve formulation (e.g., polymer carriers); add polar functional groups. | Using Pluronic family polymers to facilitate transport. | acs.org |
| Metabolic Instability | Compound is rapidly cleared from the body. | Identify and block metabolic "hotspots" with chemical modifications. | Replacing a metabolically liable group with a stable one. | acs.org |
| Drug Resistance | Target protein mutates, rendering the drug ineffective. | Design next-generation inhibitors that bind to the mutated target. | Developing third-generation EGFR inhibitors for T790M mutation. | researchgate.net |
| In Vivo Efficacy | Compound is not effective in a living organism despite in vitro potency. | Optimize ADME properties (absorption, distribution, metabolism, excretion). | Improving pharmacokinetic profile through structural changes. | acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-6-ethoxy-2-pyrimidinamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyrimidine core. For example, ethoxylation at the 6-position can be achieved using sodium ethoxide in anhydrous ethanol under reflux (60–80°C), followed by chlorination at the 4-position using POCl₃ with catalytic DMAP. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of POCl₃) to minimize side products like over-chlorinated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Confirm the structure using:
- ¹H/¹³C NMR : Ethoxy group protons appear as a quartet (δ 1.3–1.4 ppm for CH₃) and triplet (δ 3.8–4.0 ppm for OCH₂). The pyrimidine ring protons (C2 and C5) show deshielded singlets (δ 8.2–8.5 ppm).
- FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (1250–1050 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 188.05 (calculated for C₆H₈ClN₃O) .
Q. What safety protocols are essential when handling this compound due to its reactive byproducts?
- Methodological Answer : Chlorinated intermediates (e.g., POCl₃ byproducts) require strict containment. Use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% sodium bicarbonate before disposal. Store the compound in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic and steric effects influence the regioselectivity of substitution reactions on this compound?
- Methodological Answer : The 4-chloro group is highly electrophilic due to electron-withdrawing effects from adjacent N-atoms, making it prone to nucleophilic aromatic substitution (SNAr). Ethoxy at C6 acts as an electron-donating group, directing further substitutions to C5 via resonance stabilization. Computational studies (DFT, B3LYP/6-31G*) can predict charge distribution and validate experimental outcomes .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. Standardize solubility tests (e.g., shake-flask method at 25°C) with HPLC quantification .
Q. How can computational modeling predict the pharmacological potential of this compound as a kinase inhibitor?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target kinases (e.g., p38 MAPK) using crystal structures from the PDB. Validate binding affinity via MD simulations (GROMACS) and compare with known inhibitors (e.g., SB-202190). In vitro kinase assays (ADP-Glo™) can confirm inhibitory IC₅₀ values .
Q. What advanced purification techniques mitigate challenges posed by hygroscopicity in this compound?
- Methodological Answer : Use lyophilization to remove adsorbed water. For lab-scale purification, employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Store under nitrogen or argon in desiccators with silica gel .
Q. How do pH and temperature affect the degradation pathways of this compound in aqueous solutions?
- Methodological Answer : Under acidic conditions (pH < 3), hydrolysis of the ethoxy group dominates, forming 6-hydroxy derivatives. At pH > 9, dechlorination occurs. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
